molecular formula C6H7F2NO2 B2605769 5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione CAS No. 2103987-18-2

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione

Cat. No. B2605769
CAS RN: 2103987-18-2
M. Wt: 163.124
InChI Key: BLJUIFYLQBCVQJ-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has been used in various fields of research and has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be influenced by the presence of a difluoromethyl group . For example, difluoromethyl phenyl sulfide is more lipophilic than the weak hydrogen bond donor thiophenol .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group . For example, difluoromethyl phenyl sulfide is more lipophilic than the weak hydrogen bond donor thiophenol .

Scientific Research Applications

Late-stage Difluoromethylation

This compound plays a significant role in late-stage difluoromethylation . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites .

Difluoromethylation of C (sp2)–H Bond

The compound has been used in Minisci-type radical chemistry for the difluoromethylation of C (sp2)–H bonds . This strategy is best applied to heteroaromatics .

Site-selective Installation of CF2H onto Large Biomolecules

An exciting development in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Formation of X–CF2H Bond

The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Photocatalytic Difluoromethylation

The compound has been used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are accomplished under mild and environmentally benign conditions .

Impact on Physical Properties of Organic Compounds

The introduction of difluoromethyl groups into organic compounds has a positive impact on their physical properties including solubility, metabolic stability, and lipophilicity . This is of considerable importance in pharmaceutical, agrochemical, and materials science .

Molecular Docking and DFT Study

The compound has been used in molecular docking and DFT studies . The interaction score suggests a robust and advantageous binding affinity .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary. For example, Eflornithine, a well-known inhibitor of ornithine decarboxylase (ODC), is a “suicide inhibitor,” irreversibly binding to ODC and preventing the natural substrate ornithine from accessing the active site .

Safety and Hazards

The safety and hazards of a compound can vary depending on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . This includes the development of new reagents, the exploration of different substrates, and the investigation of the effects of difluoromethylation on the properties of compounds .

properties

IUPAC Name

5-(difluoromethyl)-5-methylpyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO2/c1-6(5(7)8)3(10)2-4(11)9-6/h5H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJUIFYLQBCVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione

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